1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
“1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family . These compounds are known for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against various cancer cells .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process results in a series of novel compounds with potential antiviral and antimicrobial activities .Mechanism of Action
Future Directions
The future directions for research on “1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” and similar compounds could involve further optimization and investigation to produce more potent anticancer analogs . This could be achieved by designing and synthesizing new derivatives and evaluating their anticancer activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline has been synthesized as a potential antiviral and antimicrobial agent . It has been shown to exhibit cytotoxicity in certain concentrations
Cellular Effects
Some related compounds have shown promising antiviral activity and exhibited cytotoxicity against certain cell lines
Molecular Mechanism
It is known that some related compounds can intercalate DNA , which could potentially explain their cytotoxic effects
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3S/c1-12-10-17-20-21-18(22(17)16-9-5-3-7-14(12)16)23-11-13-6-2-4-8-15(13)19/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNIDVBNZMLBJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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